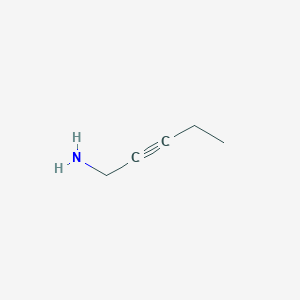

Pent-2-yn-1-amine

Description

Significance of Alkynyl Amines as Core Chemical Structures

Alkynyl amines are organic compounds that feature both an alkyne (carbon-carbon triple bond) and an amine (nitrogen-containing) functional group. This combination makes them highly versatile synthons in organic chemistry. numberanalytics.com They are crucial intermediates in the synthesis of a wide array of biologically active molecules, pharmaceuticals, and materials. numberanalytics.comrsc.org The presence of the nitrogen atom and the triple bond allows for a diverse range of chemical transformations, making them attractive starting materials for constructing complex molecular frameworks. nih.gov

The significance of alkynyl amines stems from their ability to participate in various bond-forming reactions. For instance, they are key precursors in the synthesis of nitrogen-containing heterocycles like pyridines and quinolines, which are core structures in many natural products and pharmaceutical drugs. researchgate.net The development of efficient methods for synthesizing C(sp²)–N bonds, a common transformation involving amines, is of fundamental importance in organic synthesis. rsc.org

Distinctive Reactivity Profile of Pent-2-yn-1-amine

Pent-2-yn-1-amine possesses a distinct reactivity profile owing to its specific structure: an internal alkyne with a primary amine at the propargylic position. The internal nature of the alkyne in Pent-2-yn-1-amine influences its reactivity in cyclization reactions. For example, in metal-catalyzed reactions, internal alkynes can lead to the formation of hydroarylation products. rsc.orgrsc.org

The primary amine group in Pent-2-yn-1-amine is nucleophilic, allowing it to participate in reactions such as multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. mdpi.com Pent-2-yn-1-amine has been successfully employed in indium-catalyzed MCRs to synthesize complex heterocyclic structures like imidazotriazolobenzodiazepines. nih.gov However, the use of internal alkynylamines like Pent-2-yn-1-amine in such reactions can sometimes result in lower yields compared to terminal alkynes. nih.gov

Overview of Research Trajectories in Alkynyl Amine Science

Current research in alkynyl amine chemistry is focused on several key areas, including the development of novel synthetic methods, the exploration of their reactivity in catalytic processes, and their application in the synthesis of functional molecules.

A significant trend is the development of more efficient and environmentally friendly methods for the synthesis of alkynyl amines and their derivatives. acs.orgimarcgroup.comemergenresearch.com This includes the use of metal-free catalytic systems and one-pot multicomponent reactions to increase atom economy and reduce waste. organic-chemistry.org

Researchers are also extensively investigating the use of alkynyl amines in various catalytic cyclization and cycloaddition reactions to construct diverse heterocyclic systems. msu.edulibretexts.orglibretexts.org For instance, ruthenium-catalyzed cycloisomerization of alkynyl imines derived from alkynyl amines provides a pathway to substituted pyridines. researchgate.net Similarly, tin and indium chlorides have been used to catalyze the intramolecular annulation of N-propargyl aniline (B41778) derivatives to form quinolines. rsc.orgrsc.org

Furthermore, there is a growing interest in the application of alkynyl amines in the synthesis of materials and biologically active compounds. grandviewresearch.com The unique electronic and structural properties of the alkynyl amine motif are being exploited to design novel functional materials and pharmaceuticals.

Interactive Data Tables

Table 1: Properties of Pent-2-yn-1-amine

| Property | Value | Source |

| Molecular Formula | C5H9N | nih.gov |

| Molecular Weight | 83.13 g/mol | nih.gov |

| IUPAC Name | pent-2-yn-1-amine | nih.gov |

| CAS Number | 41282-41-1 | nih.gov |

Table 2: Synthetic Routes to Pent-2-yn-1-amine

| Starting Material | Reagents | Reference |

| 2-Pentyn-1-ol (B105750), methanesulfonate (B1217627) | 1. sodium azide (B81097) / N,N-dimethyl-formamide2. triphenylphosphine (B44618) / diethyl ether | chemicalbook.com |

| 1-bromopent-2-yne | 1. sodium azide / DMF2. Staudinger reduction | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

pent-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-3-4-5-6/h2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOYFACEVXRLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458603 | |

| Record name | 2-pentynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41282-41-1 | |

| Record name | 2-Pentyn-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41282-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-pentynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-2-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Pent 2 Yn 1 Amine and Its Analogs

Established Synthetic Pathways

Several reliable methods have been developed for the synthesis of pent-2-yn-1-amine and related propargylamines. These pathways often involve the transformation of readily available starting materials.

Synthesis from Activated Alkynyl Alcohols (e.g., 2-Pentyn-1-ol (B105750), methanesulfonate)

A common and effective strategy for the synthesis of propargylamines, including pent-2-yn-1-amine, involves the nucleophilic substitution of an activated propargylic alcohol. In this approach, an alcohol such as 2-pentyn-1-ol is first converted into a better leaving group, for example, a methanesulfonate (B1217627) (mesylate). The subsequent reaction with an amine source, such as ammonia (B1221849) or a primary or secondary amine, displaces the mesylate group to furnish the desired propargylamine (B41283). uantwerpen.bechemicalbook.com This two-step process is a versatile method for introducing the amino group at the propargylic position.

| Starting Material | Activating Group | Amine Source | Product |

| 2-Pentyn-1-ol | Methanesulfonyl | Ammonia | Pent-2-yn-1-amine |

This table illustrates the general transformation of an activated alkynyl alcohol to a primary propargylamine.

Aminomethylation of Terminal Alkynes

Aminomethylation reactions provide a direct and atom-economical route to propargylamines by coupling a terminal alkyne, an aldehyde (often formaldehyde), and an amine. This class of reactions, particularly the Mannich-type reaction, is a cornerstone in the synthesis of these scaffolds. rsc.orgresearchgate.net

The Mannich reaction is a three-component condensation that brings together a terminal alkyne, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. researchgate.net This reaction is typically catalyzed by a metal salt, most commonly a copper(I) salt, and proceeds through the formation of an iminium ion intermediate. The copper acetylide, generated in situ from the terminal alkyne, then attacks the iminium ion to yield the propargylamine. rsc.org This method is highly versatile and can be applied to a wide range of substrates. researchgate.netorganic-chemistry.org

A streamlined and highly enantioselective Mannich reaction has been developed using enamides and C-alkynyl N-Boc N,O-acetals, which act as precursors to C-alkynyl imines. organic-chemistry.org This method, catalyzed by a BINOL-based chiral phosphoric acid, produces chiral β-keto N-Boc-propargylamines in high yields and with excellent enantioselectivity. organic-chemistry.org

An alternative to the classic three-component Mannich reaction involves the use of pre-formed geminal diamines, such as N,N,N′,N′-tetramethylmethanediamine. researchgate.net These reagents can react directly with terminal alkynes in the presence of a suitable catalyst to afford the corresponding N,N-dimethylalk-2-yn-1-amines. researchgate.net This approach simplifies the reaction setup by combining the aldehyde and amine components into a single reagent. A general and effective procedure has been developed for the synthesis of both symmetrical and unsymmetrical 2,3-acetylenic amines through the aminomethylation of terminal mono- and diacetylenes with geminal diamines. researchgate.net

Transition metal catalysts are crucial for the efficiency and selectivity of aminomethylation reactions. Copper(I) salts, particularly copper(I) iodide (CuI), are the most widely employed catalysts for the Mannich-type synthesis of propargylamines. rsc.orgresearchgate.netrsc.orgrsc.org The catalyst facilitates the formation of the key copper acetylide intermediate, which is essential for the C-C bond formation. rsc.org The CuI/TMEDA catalytic system has been shown to be highly efficient for the coupling of terminal alkynes with acid chlorides under solvent-free conditions. organic-chemistry.org

In addition to copper, other transition metal salts have been explored. For instance, samarium(III) nitrate (B79036) hexahydrate (Sm(NO3)3·6H2O) has been shown to be an effective catalyst for the aminomethylation of terminal alkynes with geminal diamines. researchgate.net The choice of catalyst can influence the reaction conditions and the substrate scope.

| Catalyst | Reaction Type | Key Features |

| Copper(I) Iodide (CuI) | Mannich-Type Reaction | Widely used, mild conditions, high yields. rsc.orgresearchgate.net |

| Samarium(III) Nitrate (Sm(NO3)3·6H2O) | Aminomethylation with Geminal Diamines | Effective for the synthesis of various alk-2-yn-1-amines. researchgate.net |

This table summarizes the role of representative transition metal catalysts in the synthesis of propargylamines.

Nucleophilic Substitution Strategies

Beyond the activation of propargylic alcohols, direct nucleophilic substitution on propargylic halides is another established route to propargylamines. This method involves the reaction of a propargyl chloride, bromide, or iodide with an amine. uantwerpen.be Similar to the aminomethylation reactions, copper(I) catalysts, such as CuCl, are often employed to facilitate this transformation, particularly for the synthesis of terminal propargylamines. uantwerpen.be

Halide Displacement via Azide (B81097) Intermediates and Subsequent Reduction

A well-established and reliable method for the preparation of primary amines, including pent-2-yn-1-amine, involves a two-step sequence starting from a corresponding halide. This approach, often referred to as the azide synthesis, offers an efficient route that avoids the common problem of over-alkylation often encountered in direct amination with ammonia. libretexts.org

The synthesis commences with the nucleophilic displacement of a halide, typically a bromide, by the azide ion (N₃⁻). For the synthesis of pent-2-yn-1-amine, 1-bromopent-2-yne would serve as the starting material. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to facilitate the SN2 reaction. libretexts.orgnih.gov The resulting intermediate, 1-azidopent-2-yne, is a stable compound that can be isolated and purified.

The second step involves the reduction of the alkyl azide to the corresponding primary amine. A common and effective reducing agent for this transformation is triphenylphosphine (B44618) in the presence of water, a process known as the Staudinger reduction. nih.gov Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. libretexts.org This reduction step proceeds with high efficiency to yield the target molecule, pent-2-yn-1-amine. nih.govchemicalbook.com

A specific example of this two-step process involves the reaction of 1-bromopent-2-yne with sodium azide in DMF, followed by reduction with triphenylphosphine in diethyl ether to afford pent-2-yn-1-amine. nih.govchemicalbook.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Azide Formation | 1-bromopent-2-yne, sodium azide, N,N-dimethylformamide, 70°C, 3h | 1-azidopent-2-yne |

| 2. Reduction | triphenylphosphine, diethyl ether, 3h | Pent-2-yn-1-amine |

Advanced Catalytic Systems in Alkynyl Amine Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. The synthesis of alkynyl amines has greatly benefited from the development of catalytic systems based on palladium, copper, zirconium, and titanium, which offer unique advantages in terms of scope, efficiency, and functional group tolerance.

Palladium-Catalyzed Transformations

Palladium catalysis has become an indispensable tool in the formation of carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a cornerstone of this field.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl or vinyl halide or triflate. wikipedia.org While its primary application has been in the synthesis of arylamines, its principles can be extended to the formation of C(sp)-N bonds, providing a route to alkynyl amines. rsc.orgresearchgate.net The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgmdpi.com

The catalytic cycle is understood to involve the oxidative addition of the halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com The choice of ligand is crucial for the success of the reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org

While direct application to simple alkynyl halides for the synthesis of compounds like pent-2-yn-1-amine is less common, the methodology is highly relevant for the synthesis of more complex alkynyl amine analogs, particularly in the context of multicomponent reactions where an amine is coupled with a molecule containing both an alkyne and a halide. beilstein-journals.org

| Catalyst System Component | Function |

| Palladium(0) source (e.g., Pd(OAc)₂) | Pre-catalyst that is reduced in situ to the active Pd(0) species. |

| Phosphine Ligand (e.g., PPh₃, XPhos) | Stabilizes the palladium center and influences its reactivity and selectivity. |

| Base (e.g., NaOtBu, K₂CO₃) | Deprotonates the amine to facilitate its coordination to the palladium center. |

Copper-Catalyzed Reactions

Copper catalysis has a long history in C-N bond formation and offers a cost-effective and efficient alternative to palladium. The A³-coupling reaction is a prominent example of a copper-catalyzed process for the synthesis of substituted alkynyl amines.

The A³-coupling reaction is a powerful one-pot, three-component reaction between an aldehyde, an alkyne, and an amine to produce a propargylamine. libretexts.orgrsc.orgresearchgate.net This atom-economical process is a highly efficient method for constructing substituted alkynyl amines. libretexts.orgmdpi.com The reaction is typically catalyzed by copper(I) salts, such as CuI or CuBr. libretexts.orgresearchgate.net

The generally accepted mechanism involves the in-situ formation of an imine or iminium ion from the aldehyde and the amine. libretexts.org Concurrently, the copper catalyst activates the terminal alkyne to form a copper acetylide species. The nucleophilic attack of the copper acetylide on the iminium ion then forms the new C-C bond, yielding the propargylamine product. libretexts.org

This methodology is highly versatile, allowing for a wide range of aldehydes, amines, and terminal alkynes to be used, thus providing access to a diverse library of propargylamine derivatives. libretexts.orgresearchgate.net For the synthesis of an analog of pent-2-yn-1-amine, one could envision a reaction between an appropriate aldehyde, ammonia (or a protected equivalent), and propyne.

| Component | Role in A³-Coupling | Example Reactants |

| Aldehyde | Forms an imine/iminium ion in situ. | Formaldehyde (B43269), Benzaldehyde |

| Amine | Reacts with the aldehyde to form the imine/iminium ion. | Piperidine (B6355638), Morpholine |

| Alkyne | Acts as the nucleophile after activation by the catalyst. | Phenylacetylene, Propyne |

| Copper(I) Catalyst | Activates the terminal alkyne. | CuI, CuBr |

Zirconium and Titanium Catalysis in Alkynyl Amine Chemistry

Early transition metals like zirconium and titanium have emerged as powerful catalysts for various organic transformations, including the synthesis of amines. Their unique reactivity profiles offer alternative pathways for the formation of C-N bonds.

Zirconium-catalyzed reactions have shown promise in the synthesis of allylic and alkenyl amines from alkynes. nih.govresearchgate.netacs.org For instance, the hydroaminoalkylation of alkynes using zirconium catalysts provides an atom-economic route to substituted allylic amines. nih.govresearchgate.net This transformation involves the addition of an amine's α-C-H bond across the alkyne. While this typically leads to allylic amines, related methodologies involving the hydroboration of alkynes followed by amination can lead to alkenyl amines. researchgate.net The reaction of N,N-disubstituted 2-alkynylamines with Et₂Zn catalyzed by a Cp₂ZrCl₂ system has been shown to proceed via a 2-zincoethylzincation, leading to stereoselectively substituted alkenylamine derivatives after quenching. rsc.org

Titanium catalysts have also been extensively explored for the synthesis of amines and nitrogen-containing heterocyles. rsc.orgnih.govresearchgate.net Titanium-catalyzed hydroamination of alkynes with primary amines can lead to the formation of imines, which can be subsequently reduced to amines. rsc.orgnih.gov Furthermore, titanium-mediated reductive cross-coupling of imines with terminal alkynes provides a route to stereodefined allylic amines. beilstein-journals.org This reaction proceeds through an azatitanacyclopentene intermediate. beilstein-journals.org The development of ureate titanium catalysts has also advanced hydroaminoalkylation reactions, demonstrating high turnover frequencies for unactivated substrates. ubc.ca

| Catalyst Metal | Reaction Type | Product Class |

| Zirconium | Hydroaminoalkylation, Hydroboration/Amination | Allylic amines, Alkenyl amines |

| Titanium | Hydroamination, Reductive Cross-Coupling | Imines (reducible to amines), Allylic amines |

Cp2ZrCl2/EtMgBr-Catalyzed Additions to Alk-2-yn-1-amines

The Cp2ZrCl2/EtMgBr (dicyclopentadienylzirconium dichloride/ethylmagnesium bromide) catalytic system is instrumental in the synthesis of substituted allylamines from alk-2-yn-1-amines. Research has shown that the reaction of N,N-disubstituted 2-alkynylamines with diethylzinc (B1219324) (Et2Zn) in the presence of this catalyst system proceeds via a 2-zincoethylzincation mechanism. rsc.org This process leads to the regio- and stereoselective formation of (2Z)-allylamines in high yields. rcsi.science Subsequent treatment with deuterium (B1214612) oxide (D2O) or iodine (I2) results in the corresponding dideuterated or diiodinated 2-alkenylamine derivatives with a trisubstituted double bond. rsc.org

A key finding is that the presence of various substituents on the propargylamine, such as morpholyl and piperidyl groups, does not hinder the regio- and stereoselectivity of the 2-zincoethylzincation of the triple bond. rcsi.science This tolerance for different functional groups enhances the versatility of this method. Furthermore, this catalytic system has been successfully applied to the carbocyclization of α,ω-bis(aminomethyl)alkadiynes with Et2Zn, demonstrating its utility in constructing more complex molecular architectures. researchgate.net The proposed mechanism for this catalytic 2-zincoethylzincation provides a framework for understanding and optimizing these transformations. rcsi.science

It is important to note that the reaction pathway is dependent on the transition metal used in the catalytic system. While the Cp2ZrCl2–EtMgBr system promotes 2-zincoethylzincation, using NbCl5–EtMgBr with the same substrates and Et2Zn leads to the reduction of the alkyne, affording (2Z)-alkenylamines. rsc.org This highlights the tunability of the reaction outcome based on the choice of catalyst.

Ti–Mg-Catalyzed Carbocyclization of N-Allyl-Substituted Alkynyl Amines

A powerful method for the synthesis of methylenepyrrolidine derivatives involves the Ti(O-iPr)4/EtMgBr-catalyzed carbocyclization of N-allyl-substituted alk-2-yn-1-amines with diethylzinc (Et2Zn). rsc.orgnih.govrsc.org This reaction proceeds with high regio- and stereoselectivity, and subsequent hydrolysis or deuterolysis of the organozinc intermediate yields the desired products in high yields. rsc.orgnih.govrsc.org

The versatility of this methodology is demonstrated by its tolerance to a wide range of substituents on the alkyne, including aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups. rsc.orgnih.govrsc.org The reaction is also effective in various solvents such as dichloromethane, hexane, toluene, and diethyl ether, without compromising its high selectivity. rsc.orgnih.govrsc.org

A proposed mechanism for this Ti-Mg-catalyzed reaction offers insight into the transformation process. rsc.org This methodology has been extended to the synthesis of bis-pyrrolidine derivatives through the carbocyclization of bis-allylpropargyl amines with Et2Zn, further showcasing its synthetic utility. rsc.orgnih.govrsc.org

The following table summarizes the outcomes of the Ti-Mg-catalyzed carbocyclization of various N-allyl-substituted alkynyl amines.

| Starting Material | Product | Yield (%) | Reference |

| N-allyl-N-benzyl-3-(trimethylsilyl)prop-2-yn-1-amine | (Z)-1-benzyl-3-(ethyl(trimethylsilyl)methylene)-4-methylpyrrolidine | 85 | nih.gov |

| N-allyl-N-(4-methylbenzyl)-3-(trimethylsilyl)prop-2-yn-1-amine | (Z)-3-(ethyl(trimethylsilyl)methylene)-4-methyl-1-(4-methylbenzyl)pyrrolidine | 88 | nih.gov |

| N-allyl-N-((4-methoxyphenyl)methyl)-3-(trimethylsilyl)prop-2-yn-1-amine | (Z)-3-(ethyl(trimethylsilyl)methylene)-1-((4-methoxyphenyl)methyl)-4-methylpyrrolidine | 82 | nih.gov |

Cycloalumination of Propargylamines with Metallocomplex Catalysts

The cycloalumination of propargylamines using triethylaluminum (B1256330) (Et3Al) in the presence of metallocomplex catalysts, particularly Cp2ZrCl2, offers a direct route to functionalized allylamine (B125299) derivatives. researchgate.netresearchgate.net This process results in the formation of 2,3-disubstituted alumacyclopent-2-enes. researchgate.net These intermediates can be subsequently hydrolyzed or deuterolyzed to yield the corresponding allylamines.

The reaction exhibits high regio- and stereoselectivity, especially with alkyl- and phenyl-substituted propargylamines. researchgate.net This selectivity allows for the controlled synthesis of specific allylamine isomers. The reaction conditions and the nature of the substituents on the propargylamine play a crucial role in determining the efficiency and selectivity of the cycloalumination process.

In contrast to propargylamines, the cycloalumination of certain acetylenic alcohols under similar conditions does not proceed with high regioselectivity. researchgate.net This highlights the influence of the functional group present in the acetylenic substrate on the outcome of the reaction.

Indium and Tin Catalysis in Annulation Reactions

Indium and tin catalysts have emerged as effective mediators for the intramolecular annulation of N-propargyl aniline (B41778) derivatives, leading to the synthesis of quinoxalines and quinolin-8-amines. rsc.orgrsc.org The selectivity of these reactions is dependent on the substitution pattern of the alkyne. rsc.orgrsc.org

Stannous chloride (SnCl2) and indium powder under acidic conditions facilitate the one-pot synthesis of these heterocyclic structures from ortho-nitro-N-propargylaniline precursors. rsc.orgrsc.org Furthermore, these annulation reactions can be performed in a catalytic fashion using tin(II) and indium(III) chlorides as Lewis acids, starting from ortho-diamino compounds under aerobic conditions. rsc.orgrsc.org These reactions represent novel examples of main group metal-catalyzed 6-exo-dig hydroaminations and 6-endo-dig hydroarylations of alkynylanilines. rsc.org

Mechanistic investigations suggest that the reactions may proceed through a hydration step prior to ring closure, with the metal catalyst facilitating the formation of a ketone intermediate. rsc.orgrsc.org This intermediate then undergoes condensation to form the final heterocyclic product.

The following table illustrates the catalytic efficiency of tin and indium chlorides in these annulation reactions.

| Catalyst | Mol% | Time (h) | Starting Material | Product | Yield (%) | Reference |

| SnCl2 | 50 | 12 | 2 | 3 | 91 | rsc.org |

| InCl3 | 50 | 12 | 2 | 3 | 93 | rsc.org |

Reductive Amination Methods for Functionalized Alkynyl Amines

Reductive amination represents a versatile and powerful strategy for the synthesis of functionalized amines, including those with alkynyl moieties. d-nb.infomasterorganicchemistry.com This two-step process typically involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction. masterorganicchemistry.com

A notable application of this methodology is the tandem iridium-catalyzed hydrosilylation of tertiary amides and subsequent copper-catalyzed alkynylation to produce propargylamines. rsc.org This approach allows for the in situ generation and addition of alkynyl carbanions, offering a highly chemoselective route to α-branched amines. rsc.org The use of feedstock alkynes as surrogates for highly reactive alkyl carbanions is a key advantage of this method. rsc.org

The functional group tolerance of this tandem catalysis is remarkable, accommodating a wide range of substituents on both the amide and the alkyne partners. rsc.org This versatility has been demonstrated in the synthesis of complex molecules, such as an intermediate for berkeleyamide A and the piperidine alkaloid isosolenopsin. rsc.org

Furthermore, aniline has been shown to be an effective organocatalyst for the transimination-mediated reductive amination of chitooligosaccharides with "clickable" (azide or alkyne) amines. researchgate.net This method provides an efficient pathway for the derivatization of these biomolecules, enabling the synthesis of advanced functional materials. researchgate.net

Development of Stereoselective and Enantioselective Routes to Alkynyl Amines

The development of stereoselective and enantioselective methods for the synthesis of alkynyl amines is crucial for accessing chiral molecules with specific biological activities. Significant progress has been made in this area, particularly through the use of chiral catalysts and auxiliaries.

An enantioselective copper-catalyzed alkynylation of unstabilized cyclic iminium ions has been developed, providing access to highly enantioenriched α-alkynylated cyclic amines. nsf.govnih.gov This method utilizes a Lewis acid and a copper catalyst to generate the iminium ions in situ from readily available hemiaminal methyl ethers. nsf.govnih.gov The reaction demonstrates excellent functional group tolerance and can be used to synthesize a variety of 5- and 6-membered nitrogen heterocycles with high yields and enantiomeric excesses. nsf.govnih.gov

Another significant advancement is the asymmetric reductive alkynylation of tertiary amides using a tandem Ir/Cu catalytic system. nsf.gov This protocol employs an iridium-catalyzed hydrosilylation followed by an enantioselective copper-catalyzed alkynylation with a PyBox ligand. nsf.gov This method provides access to important α-stereogenic tertiary propargylic amines with good yields and moderate to good enantioselectivity. nsf.gov

The following table highlights the results of the enantioselective copper-catalyzed alkynylation of a cyclic iminium ion with various aryl acetylenes.

| Aryl Acetylene Substituent | Yield (%) | ee (%) | Reference |

| H | 95 | 92 | nsf.gov |

| 4-Me | 96 | 93 | nsf.gov |

| 4-OMe | 97 | 94 | nsf.gov |

| 4-F | 93 | 91 | nsf.gov |

| 4-Cl | 92 | 90 | nsf.gov |

| 4-Br | 91 | 89 | nsf.gov |

These stereoselective and enantioselective routes represent powerful tools for the synthesis of chiral alkynyl amines, paving the way for the discovery and development of new therapeutic agents and advanced materials.

Elucidation of Reaction Mechanisms and Mechanistic Pathways for Pent 2 Yn 1 Amine

Mechanisms of Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. For substrates like pent-2-yn-1-amine, this is often achieved through metal-catalyzed reactions that activate the alkyne moiety towards nucleophilic or migratory insertion processes.

Catalytic carbozincation represents a powerful method for the regio- and stereoselective synthesis of functionalized olefins from alkynes. colab.ws While many disubstituted acetylenes are unreactive, the presence of a directing group, such as the amine in 2-alkynylamines, facilitates the reaction. colab.ws Titanium-catalyzed carbozincation of 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn) proceeds efficiently, leading to the formation of alkenyl organozinc intermediates. researchgate.net

The reaction is believed to proceed through the formation of a titanacyclopropane complex, generated from the reaction of a titanium(IV) precursor like Ti(O-iPr)₄ with a Grignard reagent (e.g., EtMgBr). semanticscholar.org The alkyne, such as a pent-2-yn-1-amine derivative, inserts into the titanium-carbon bond of this intermediate to form a titanacyclopentene. semanticscholar.org Subsequent ligand exchange, or transmetallation, with Et₂Zn yields a bimetallic intermediate, which upon hydrolysis or quenching with an electrophile, provides the final substituted alkene product. semanticscholar.org This process, specifically termed 2-zincoethylzincation, has been shown to be effective for various 2-alkynylamines, affording β,β-disubstituted 1-alkenylphosphine oxides and substituted (Z)-pent-2-en-1-amines with high regio- and stereoselectivity. researchgate.netsemanticscholar.org

| Substrate | Catalyst System | Product after Hydrolysis/Deuterolysis | Selectivity | Reference |

|---|---|---|---|---|

| N,N-dimethylbut-2-ynyl-1-amine | Ti(O-iPr)₄ / EtMgBr | Dideuterated allylamine (B125299) (Z-configuration) | High regio- and stereoselectivity | semanticscholar.org |

| N,N-dimethyloct-2-yn-1-amine | NbCl₅ / EtMgBr | (Z)-N,N-Dimethyloct-2-en-1-amine (Reduction Product) | Selective formation | rsc.org |

| 1-Alkynylphosphines | Ti(O-iPr)₄ / EtMgBr | Trisubstituted 1-alkenylphosphine oxides | High regio- and stereoselectivity | researchgate.net |

| N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine | Ti(OPri)₄ / EtMgBr | (Z)-1-benzyl-4-methyl-3-pentylidenepiperidine | Regio- and stereoselective (>95:5 syn/anti) | colab.wsresearchgate.net |

Palladium-catalyzed reactions provide an alternative pathway for C-C bond formation involving pent-2-yn-1-amine derivatives. In processes cocatalyzed by palladium and a secondary amine, the reaction mechanism can involve the formation of a nucleophilic enamine intermediate. acs.orgmasterorganicchemistry.com This enamine is generated from the condensation of an aldehyde with the amine catalyst. acs.org

Carbopalladation intermediates are pivotal in many palladium-catalyzed cyclization reactions of alkynes, including derivatives of pent-2-yn-1-amine. acs.orgnih.gov These intermediates are formed following the initial carbon-carbon bond-forming event, such as the Heck-like insertion of an enamine into an alkyne. acs.org The resulting intermediate is a vinylpalladium species that is primed for subsequent transformations. acs.orgcore.ac.uk

In the palladium and amine cocatalyzed carbocyclization of aldehydes with alkynes, the Heck-like insertion affords a cyclopalladation intermediate. acs.org This intermediate can then undergo protonation and isomerization to release the Pd(II) catalyst and form an iminium species, which hydrolyzes to yield the final cyclic product. acs.org In other systems, such as the reaction of iodoenamines with internal alkynes, a cis-carbopalladation of the alkyne leads to an intermediate that can undergo intramolecular displacement of the palladium by an internal nucleophile, ultimately forming a heterocyclic product through reductive elimination. core.ac.uk The stability and reactivity of these carbopalladation intermediates are crucial in directing the reaction towards the desired cyclic or heterocyclic scaffold. nih.gov

Mechanisms of Cyclization and Annulation Reactions

The bifunctional nature of pent-2-yn-1-amine and its analogues makes them ideal substrates for intramolecular cyclization and annulation reactions to form nitrogen-containing heterocycles like quinolines and quinoxalines.

Derivatives of pent-2-yn-1-amine, specifically N-propargylated aromatic ortho-diamines, serve as versatile precursors for the synthesis of quinolines and quinoxalines. rsc.orgrsc.org The reaction outcome is highly dependent on the substitution pattern of the starting material and the reaction conditions, allowing for selective synthesis of different heterocyclic cores. researchgate.net These transformations can be catalyzed by main group metal Lewis acids, such as indium(III) chloride (InCl₃) or tin(II) chloride (SnCl₂), under aerobic conditions. rsc.orgresearchgate.net

The formation of quinoxalines typically proceeds through a formal 6-exo-dig cyclization. rsc.orgrsc.org In contrast, when substrates such as N¹-(pent-2-yn-1-yl)benzene-1,2-diamine are used, the reaction proceeds exclusively via a 6-endo-dig cyclization to afford quinoline-8-amines. rsc.orgrsc.orgresearchgate.net This demonstrates a substituent-dependent regioselectivity where internal alkynes favor the endo cyclization pathway to form quinolines. rsc.org These reactions represent a formal hydroamination or hydroarylation of the alkyne. rsc.orgresearchgate.net

| Starting Material Class | Catalyst | Catalyst Loading (mol%) | Product Type | Yield (%) | Cyclization Mode |

|---|---|---|---|---|---|

| ortho-nitro N-propargyl aniline (B41778) (terminal alkyne) | InCl₃ | 50 | Quinoxaline derivative | 93 | 6-exo-dig |

| ortho-nitro N-propargyl aniline (terminal alkyne) | SnCl₂ | 50 | Quinoxaline derivative | 91 | 6-exo-dig |

| N¹-(Pent-2-yn-1-yl)benzene-1,2-diamine (internal alkyne) | InCl₃ | 25 | Quinoline-8-amine derivative | 80 | 6-endo-dig |

| N¹-(Pent-2-yn-1-yl)benzene-1,2-diamine (internal alkyne) | SnCl₂ | 25 | Quinoline-8-amine derivative | 76 | 6-endo-dig |

The reaction pathways for the formation of quinolines and quinoxalines are sensitive to the reaction medium, with both hydration and oxidation playing potentially significant roles. The standard protocol for these Lewis acid-catalyzed annulations often involves refluxing in isopropanol (B130326) under air with the addition of stoichiometric water, highlighting the importance of these components. rsc.orgresearchgate.net It has been noted that two equivalents of water are necessary for the successful one-pot synthesis of these heterocycles from ortho-nitro aniline precursors. researchgate.net

One proposed mechanism suggests that the reaction can proceed through an alternative pathway initiated by the hydration of the alkyne. preprints.org In the presence of an acid catalyst, the 2-alkynylaniline can undergo rapid hydration to form a 2-aminoaryl ketone intermediate. This ketone then participates in a subsequent intramolecular condensation and cyclization, consistent with classical quinoline syntheses like the Combes synthesis, which involves the cyclization of an enamine intermediate derived from an aniline and a β-dicarbonyl compound. preprints.orgwikipedia.org The requirement for aerobic conditions in many of these syntheses also suggests that a final oxidative aromatization step may be necessary to convert a cyclized intermediate into the final aromatic quinoline or quinoxaline product. rsc.orgrsc.org

Intramolecular Azide-Alkyne 1,3-Dipolar Cycloaddition (Click Chemistry)

The intramolecular azide-alkyne 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," provides a powerful method for the synthesis of fused 1,2,3-triazole ring systems. eurekaselect.comwikipedia.orgwikipedia.org For a substrate like Pent-2-yn-1-amine, the reaction first requires the conversion of the primary amine functionality into an azide (B81097). This creates an azido-alkyne precursor, where the two reactive groups are tethered within the same molecule.

The intramolecular nature of the reaction offers significant advantages, including enhanced regioselectivity and milder reaction conditions, often proceeding without the need for a metal catalyst. rsc.orgmdpi.com The proximity of the azide and alkyne moieties within the same molecule provides a significant entropic advantage, facilitating the cycloaddition. mdpi.com The reaction proceeds through a concerted mechanism where the 1,3-dipolar azide adds across the alkyne's pi-system, forming a five-membered triazole ring. wikipedia.orgresearchgate.net While the thermal, uncatalyzed Huisgen cycloaddition can produce a mixture of regioisomers in its intermolecular format, the intramolecular pathway is often highly regioselective due to the geometric constraints of the tether connecting the dipole and dipolarophile. wikipedia.orgorganic-chemistry.org

The general mechanism, once the azido-alkyne precursor is formed, is outlined below:

| Step | Description | Intermediate Type |

| 1. Precursor Formation | The amine group of Pent-2-yn-1-amine is converted to an azide (e.g., via diazo transfer), creating the necessary azido-alkyne substrate. | Azido-alkyne |

| 2. Cycloaddition | The terminal nitrogen of the azide attacks one of the sp-hybridized carbons of the alkyne, while the other terminal nitrogen forms a bond with the second alkyne carbon in a concerted fashion. | Fused Triazole |

| 3. Product Formation | A stable, fused bicyclic triazole product is formed. | Heterocyclic compound |

This strategy is a versatile route to novel heterocyclic scaffolds from simple starting materials like amino alcohols and amino acids. rsc.org

Formal [4+2] Cycloaddition Reactions Involving Alkynes and Enyne Moieties

Formal [4+2] cycloaddition reactions, or Diels-Alder reactions, represent a powerful tool for the construction of six-membered rings. researchgate.net When involving an alkyne as part of the dienophile or a conjugated enyne system, these reactions provide direct access to aromatic and hydroaromatic products. mit.edursc.org For a molecule such as Pent-2-yn-1-amine to participate, it would typically be incorporated into a larger structure containing a conjugated enyne (a system with alternating double and triple bonds).

The mechanism of the intramolecular [4+2] cycloaddition of conjugated enynes often proceeds through a concerted cycloaddition to generate a highly strained and reactive cyclic allene (B1206475) intermediate. mit.edursc.org This intermediate is not typically isolated but rapidly rearranges through proton or hydrogen atom transfer pathways to yield the final, stable aromatic or dihydroaromatic polycyclic system. mit.edunih.gov In some cases, particularly with arylacetylene (arenyne) substrates, the reaction may proceed via a stepwise mechanism involving biradical intermediates. mit.edu The generation of the reactive species, such as benzynes, can be achieved using methods like the reaction of o-(trimethylsilyl)aryl triflates with reagents like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). mit.edunih.gov

Table of Mechanistic Pathways in Enyne [4+2] Cycloadditions

| Pathway | Key Intermediate | Driving Force | Typical Product |

|---|---|---|---|

| Concerted Cycloaddition | Cyclic Allene | Strain release and aromatization | Aromatic/Dihydroaromatic Ring |

| Stepwise (Biradical) | Biradical Species | Radical stabilization | Aromatic/Dihydroaromatic Ring |

Gold(I) complexes can also catalyze formal [4+2] cycloadditions of enynes with alkenes, proceeding through a stepwise mechanism involving the formation of a cyclopropyl (B3062369) gold(I)-carbene, which then opens to a carbocation that undergoes a Friedel-Crafts-type reaction. acs.org

Mechanisms of Alkyne Isomerization

The Alkyne Zipper Reaction: Investigating Carbanionic Intermediates and Tautomerism

The alkyne zipper reaction is a powerful isomerization process that repositions an internal alkyne, like the triple bond in Pent-2-yn-1-amine, along a carbon chain, typically to a terminal position. mdpi.comwikipedia.org This "contra-thermodynamic" process is synthetically valuable as it transforms a more stable internal alkyne into a less stable but more synthetically versatile terminal alkyne. mdpi.com The reaction is driven by a strong base, classically potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.org

The mechanism proceeds through a sequence of deprotonation and protonation steps involving carbanionic intermediates that tautomerize between acetylenic and allenic forms. mdpi.com A strong base abstracts a proton from a carbon adjacent to the triple bond, generating an acetylenic carbanion. This carbanion is in equilibrium with its allenic carbanion tautomer. Protonation of the allenic carbanion yields an allene intermediate. This sequence of forming allene-acetylene carbanion pairs repeats, effectively "zipping" the triple bond down the hydrocarbon chain until it reaches the terminal position. mdpi.com At the terminal position, deprotonation results in a thermodynamically stable acetylide anion, which traps the alkyne at the end of the chain. wikipedia.org A mild acid workup then quenches the acetylide to give the final terminal alkyne product. wikipedia.org

Key Intermediates in the Alkyne Zipper Reaction

| Intermediate | Formation | Role in Mechanism |

|---|---|---|

| Acetylenic Carbanion | Deprotonation of a propargylic C-H | Initiates the isomerization cascade |

| Allenic Carbanion | Tautomerization of the acetylenic carbanion | Precursor to the allene intermediate |

| Allene | Protonation of the allenic carbanion | Key transient species allowing bond migration |

| Terminal Acetylide | Deprotonation of the terminal alkyne | Thermodynamic sink; drives reaction to completion |

Metal-Organo Cooperative Catalysis Mechanisms

Amine-Catalyzed Iminium and Enamine Formation in Palladium-Mediated Cycles

Metal-organo cooperative catalysis, where a transition metal catalyst and an organocatalyst work in concert, enables novel and efficient transformations. mdpi.com A prominent example is the combination of palladium catalysis with amine catalysis. nih.gov In these systems, a primary or secondary amine, such as the amine functionality in Pent-2-yn-1-amine, can act as the organocatalyst.

The catalytic cycle typically involves two interconnected processes. nih.gov The amine catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine or a more electrophilic iminium ion. mdpi.comnih.gov Simultaneously, a palladium complex, often a Pd(0) or Pd(II) species, activates a second substrate, such as an alkyne or an allylic acetate (B1210297), creating an electrophilic organometallic intermediate (e.g., a π-allylpalladium complex). nih.govacs.org

The nucleophilic enamine can then attack the electrophilic palladium-activated species. acs.org For instance, in the carbocyclization of aldehydes with alkynes, a Pd(II) species activates the alkyne. An enamine, generated in situ from the aldehyde and an amine, attacks the Pd(II)-alkyne complex. This is followed by a Heck-like insertion into the alkyne, leading to carbopalladation and the formation of the new carbon-carbon bond. acs.org Subsequent protonation and isomerization release the product and regenerate the catalysts. acs.org This dual activation strategy allows for reactions that are difficult to achieve with either catalyst alone and provides excellent control over reactivity and selectivity. mdpi.comnih.gov

Roles of Catalytic Species in a Pd/Amine System

| Catalyst Type | Species Formed | Role |

|---|---|---|

| Amine Organocatalyst | Enamine / Iminium Ion | Activates carbonyl compound, creates a nucleophile/electrophile |

| Palladium Catalyst | Pd-alkyne complex / π-allyl-Pd | Activates alkyne/allyl group, creates an electrophile |

Reaction Mechanisms in On-Surface Synthesis

On-surface synthesis provides a powerful methodology for constructing covalently bonded molecular architectures with atomic precision, a task often challenging to achieve through conventional solution-based chemistry. rsc.org This approach utilizes a solid surface, typically a single crystal of a metal under ultra-high vacuum (UHV) conditions, to confine reactants in two dimensions, catalyzing reactions and directing the formation of specific products like one-dimensional polymer chains or two-dimensional networks. uni-graz.at The reaction pathways are governed by the interplay between the molecular precursors and the electronic and catalytic properties of the underlying substrate. rsc.org

For bifunctional molecules such as alkynylamines, the surface not only acts as a catalyst but also plays a decisive role in selecting between competing reaction pathways. researchgate.net The presence of both an amine and an alkyne group within the same molecule, as in Pent-2-yn-1-amine, introduces a rich potential for complex reactivity. The mechanisms of these reactions can be investigated in real space using techniques like scanning tunneling microscopy (STM), which allows for the observation of individual molecules and the products of their reactions on the surface. uni-graz.atwikipedia.org

The on-surface reactivity of molecules containing amine functionalities is profoundly influenced by two competing processes: acceptorless amine dehydrogenation and the formation of metal-organic complexes. rsc.orgrsc.org The specific pathway that dominates is largely determined by the catalytic activity of the metal substrate and the reaction conditions, such as temperature. rsc.org

Influence of the Metal Substrate: The choice of the metallic surface is a critical parameter. Surfaces like Gold (Au(111)) are relatively inert, whereas Copper (Cu(111)) is significantly more reactive. rsc.orgrsc.org

On Au(111) , the surface exhibits a lower tendency to activate N-H bonds. Consequently, the amine group of a precursor molecule is often preserved. This allows the reactivity to be directed by other functional groups. rsc.org

On Cu(111) , the higher reactivity of the surface readily promotes the scission of N-H bonds, a process known as acceptorless dehydrogenation. rsc.orgrsc.org This dehydrogenation of the amine moiety is a decisive step that governs the subsequent reaction selectivity. rsc.org

Amine Dehydrogenation: Acceptorless dehydrogenation is a process where amines are converted to corresponding imines or nitriles with the liberation of hydrogen gas, without the need for an external oxidizing agent. rsc.org On a reactive metal surface like Cu(111), the amine group of Pent-2-yn-1-amine can undergo dehydrogenation. This transformation of the amine to an imine fundamentally alters the molecule's reactivity, opening up new reaction channels that are inaccessible on a less reactive surface like Au(111). rsc.orgaston.ac.uk

Metal-Organic Complexation: The nitrogen atom in the amine group can coordinate with metal adatoms diffusing on the surface, leading to the formation of stable metal-organic complexes. rsc.orgmpg.de On Cu(111), this complexation can act as an inhibiting factor for other potential reactions, such as dimerization or polymerization. rsc.orgrsc.org The formation of these complexes is often temperature-dependent. For instance, at room temperature, stable metal-organic structures may form, preventing further reaction. However, upon annealing to higher temperatures (e.g., 200-300 °C), these complexes can be destabilized, allowing the desired covalent coupling reactions to proceed. rsc.org

The interplay between these factors dictates the final products formed from Pent-2-yn-1-amine on a given surface. On Au(111), where the amine group remains intact, reactions would likely involve the alkyne moiety, potentially leading to cyclization or polymerization products through hydroamination. rsc.org Conversely, on Cu(111), the initial dehydrogenation of the amine group would likely lead to different polymeric structures or fused heterocyclic compounds. rsc.orgrsc.org

Table 1: Research Findings on Competing On-Surface Reaction Pathways

This table summarizes the expected influence of different metal substrates on the reaction pathways of amine-containing organic precursors, based on findings from related systems. rsc.orgrsc.org

| Feature | Au(111) Surface | Cu(111) Surface |

| Surface Reactivity | Low / Inert | High / Catalytically Active |

| Effect on Amine Group | N-H bond is typically preserved. rsc.org | Promotes N-H bond scission (dehydrogenation). rsc.orgrsc.org |

| Primary Process | Reactions initiated by other functional groups (e.g., alkyne). rsc.org | Initial amine dehydrogenation or metal-organic complexation. rsc.org |

| Metal-Organic Complexation | Less prevalent. rsc.org | Can form stable complexes at room temperature, inhibiting further reactions. rsc.orgrsc.org |

| Effect of Annealing | Can be used to activate desired coupling reactions. rsc.org | Required to overcome the stability of metal-organic complexes and initiate covalent coupling. rsc.org |

| Plausible Product Type | Products preserving the amine/N-H bond, e.g., through hydroamination/cyclization. rsc.org | Polyheterocyclic compounds with extended aromaticity resulting from dehydrogenation. rsc.orgrsc.org |

Transformations and Advanced Synthetic Applications of Pent 2 Yn 1 Amine

Role as a Building Block in Complex Heterocyclic Synthesis

The unique arrangement of the amine and alkyne functionalities within pent-2-yn-1-amine facilitates its use in various cyclization and annulation strategies to afford a wide range of heterocyclic scaffolds.

Pent-2-yn-1-amine is an effective precursor for the synthesis of substituted quinolines and quinoxalines. Research has demonstrated that N-propargylated anilines, including N-(pent-2-yn-1-yl)aniline derivatives, can undergo intramolecular cyclization to yield these important heterocyclic cores. rsc.orgresearchgate.net The outcome of the reaction can be directed by the choice of catalyst and the substitution pattern of the aniline (B41778) starting material.

Main group metal Lewis acids, such as tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃), have been successfully employed to catalyze these transformations under aerobic conditions. rsc.orgresearchgate.net For instance, the reaction of N¹-(pent-2-yn-1-yl)benzene-1,2-diamine, derived from pent-2-yn-1-amine, can be selectively cyclized. Depending on the specific conditions and the nature of the ortho-substituent on the aniline ring, the reaction can proceed through different pathways. A formal 6-exo-dig cyclization typically leads to quinoxaline (B1680401) derivatives, while a 6-endo-dig cyclization yields quinolin-8-amine structures. rsc.orgresearchgate.net

In a specific example, N¹-(pent-2-yn-1-yl)benzene-1,2-diamine was used to synthesize 4-ethylquinolin-8-amine in good yields. jku.at The reaction demonstrates a reductive cyclization cascade where the ethyl group at the C4 position of the quinoline (B57606) originates from the ethyl group of the pent-2-yn-1-amine backbone.

Table 1: Synthesis of Quinoxaline and Quinolin-8-amine Derivatives

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-(pent-2-yn-1-yl)aniline derivative | SnCl₂·2H₂O or InCl₃ | Quinoxaline derivative | Good | rsc.org |

| N¹-(4,5-dimethyl-2-nitrophenyl)-N¹-(pent-2-yn-1-yl)amine | SnCl₂·2H₂O, 2-propanol | 4-Ethyl-5,6-dimethylquinolin-8-amine | 75% | rsc.orgresearchgate.net |

Pent-2-yn-1-amine has been instrumental in the one-pot assembly of complex, fused heterocyclic systems such as 9H-benzo[f]imidazo[1,2-d] Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgtriazolo[1,5-a] rsc.orgCurrent time information in Bangalore, IN.diazepines. nih.gov This is achieved through an indium(III)-catalyzed four-component reaction (MCR) that combines an α-diketone (e.g., benzil), an o-azidobenzaldehyde, ammonium (B1175870) acetate (B1210297), and pent-2-yn-1-amine. nih.gov

The transformation proceeds via a tandem sequence involving an initial cyclocondensation to form a highly substituted imidazole (B134444) intermediate, which bears both the azide (B81097) and the alkyne moieties. This intermediate is pre-organized for a subsequent intramolecular Huisgen 1,3-dipolar cycloaddition between the azide and the internal alkyne of the pent-2-yn-1-amine unit. nih.gov This cascade reaction is highly atom-economical and allows for the rapid construction of a tetracyclic scaffold with multiple points of diversification. The use of an internal alkyne from pent-2-yn-1-amine, as opposed to a terminal alkyne, was successful, though it sometimes resulted in slightly lower yields compared to unsubstituted propargylamine (B41283). nih.gov

Table 2: Optimized Conditions for Imidazotriazolobenzodiazepine Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Solvent | Temperature | Yield | Reference |

|---|

Propargylamines, including pent-2-yn-1-amine, are foundational building blocks for a variety of five- and six-membered heterocycles. kcl.ac.uk

Pyrroles : The synthesis of substituted pyrroles from propargylamines can be achieved through several catalytic methods. rsc.org Gold(I)-catalyzed reactions of N-protected 5-aminopent-2-yn-1-ol, a related structure, can produce N-protected pyrroles efficiently. organic-chemistry.org Other routes include metal-catalyzed cyclization reactions of unconjugated ynones with propargylamines and cascade reactions triggered by catalysts that facilitate sigmatropic rearrangements. dergipark.org.trnih.gov

Pyridines : Ruthenium(II) catalysts have been used to synthesize functionalized pyridines from enamides and alkynes, a strategy applicable to pent-2-yn-1-amine derivatives. pku.edu.cn Furthermore, N-(prop-2-yn-1-yl)pyridin-2-amines can undergo transition metal-promoted or NIS-mediated heterocyclization to form the imidazo[1,2-a]pyridine (B132010) core, a significant fused pyridine (B92270) system. researchgate.netrsc.orgresearchgate.net

Thiazoles : The transformation of propargylamines into thiazoles is a known synthetic strategy. kcl.ac.uk General methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, can be adapted where the propargylamine derivative provides the necessary nitrogen and carbon atoms for the heterocyclic ring. mjcce.org.mk Reactions involving the thionation of N-(2-oxoalkyl)amides, which can be derived from pent-2-yn-1-amine, using reagents like Lawesson's reagent also yield thiazoles. organic-chemistry.org

Oxazoles : Oxazoles can be synthesized from propargylamine precursors through various cyclization strategies. kcl.ac.uk Established methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and the Van Leusen reaction are cornerstone approaches. derpharmachemica.comcutm.ac.inpharmaguideline.com An appropriately functionalized derivative of pent-2-yn-1-amine can serve as the key intermediate for these transformations.

The indolizidine and quinolizidine (B1214090) ring systems are core structures in numerous alkaloids with significant biological activity. nih.govresearchgate.net An indolizidine consists of a fused five- and six-membered ring sharing a nitrogen atom, while a quinolizidine has two fused six-membered rings with a shared nitrogen. nih.gov The carbon-nitrogen framework of pent-2-yn-1-amine makes it a valuable precursor for these bicyclic systems. The synthesis often involves the construction of a substituted piperidine (B6355638) or pyrrolidine (B122466) ring, which then undergoes further cyclization. rsc.org For example, a C5-pent-4-yn-1-yl analog of an indolizidine alkaloid has been synthesized and studied, highlighting the utility of such alkynyl amine precursors in building these complex skeletons. nih.gov

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are powerful tools for generating molecular complexity efficiently. researchgate.netbeilstein-journals.orgajrconline.org Pent-2-yn-1-amine is an excellent substrate for such reactions due to its dual functionality.

As detailed previously (Section 4.1.2), pent-2-yn-1-amine is a key component in a four-component reaction to assemble imidazotriazolobenzodiazepine scaffolds. nih.gov This reaction exemplifies the power of MCRs by creating four new chemical bonds and a complex tetracyclic system in a single pot. The amine participates in the initial imidazole ring formation, while the alkyne is reserved for the final intramolecular cycloaddition, showcasing a well-orchestrated reaction cascade. This strategic use of pent-2-yn-1-amine in MCRs provides rapid access to diverse and complex chemical libraries for drug discovery and materials science. nih.gov Other MCRs, like the Petasis borono-Mannich reaction, which combines an amine, a carbonyl, and a boronic acid, represent another avenue where pent-2-yn-1-amine can be employed to generate highly functionalized amines. acs.org

Strategic Functionalization of Alkynyl and Amine Moieties

The distinct reactivity of the amine and alkyne groups in pent-2-yn-1-amine allows for their selective or sequential functionalization.

The primary amine is a versatile handle for a wide range of transformations. It can be readily acylated, alkylated, or used in reductive aminations. Its nucleophilicity is central to its role in cyclocondensation reactions, such as those forming imidazole and quinoline rings, where it acts as the key nitrogen nucleophile. rsc.orgnih.gov Furthermore, the amine can participate in modern C-N bond-forming reactions like the Buchwald-Hartwig amination, which allows for its coupling to aryl or heteroaryl halides. researchgate.net

The internal alkyne moiety also offers numerous opportunities for strategic functionalization. While less reactive in some "click" reactions than terminal alkynes, it readily participates in various cycloadditions, including the intramolecular azide-alkyne cycloaddition used to form triazoles. nih.gov The alkyne can undergo hydrofunctionalization reactions, such as hydroamination or hydroarylation, often catalyzed by transition metals, to introduce new substituents across the triple bond. rsc.org It is also a substrate for carboamination reactions and can be a partner in Pauson-Khand type reactions to build more complex carbocyclic systems.

Oxidation Reactions of the Alkynyl Group

The internal triple bond of pent-2-yn-1-amine is susceptible to oxidation, leading to the formation of various carbonyl-containing compounds. The specific products obtained depend on the oxidizing agent and reaction conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can cleave the alkyne, yielding carboxylic acids or ketones. Milder oxidation methods, however, can selectively transform the alkyne into a diketone while preserving the amine functionality, provided it is appropriately protected.

A common strategy involves the hydroboration-oxidation of the alkyne. libretexts.org This two-step process typically utilizes a dialkylborane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), in the first step to control the regioselectivity of the boron addition. libretexts.org The subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic medium yields an enol, which rapidly tautomerizes to the corresponding ketone. libretexts.org For an internal alkyne like that in pent-2-yn-1-amine, this reaction would be expected to produce a mixture of ketones if the substituents on either side of the triple bond are different.

Chemoselective Reduction Reactions of the Triple Bond

The selective reduction of the triple bond in pent-2-yn-1-amine, while leaving the amine group intact, is a crucial transformation for accessing a wider range of saturated and unsaturated amines. The outcome of the reduction—a cis-alkene, a trans-alkene, or a fully saturated alkane—is highly dependent on the catalyst and reaction conditions chosen.

For the synthesis of the corresponding (Z)-alkene, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the reagent of choice. This heterogeneous catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the stereoselective formation of the cis-isomer.

Conversely, the preparation of the (E)-alkene is typically achieved through a dissolving metal reduction, most commonly using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This method proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen and the formation of the trans-isomer.

Complete saturation of the triple bond to yield the corresponding pentylamine can be accomplished through catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst), under a hydrogen atmosphere. researchgate.net

A study on the reaction of 2-alkynylamines with diethylzinc (B1219324) (Et2Zn) in the presence of titanium(IV) isopropoxide and ethylmagnesium bromide as catalysts, followed by hydrolysis, resulted in the formation of (Z)-pent-2-en-1-amines in yields of 65–88%. researchgate.net This method provides a stereoselective route to the cis-alkenylamine. researchgate.net

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group of pent-2-yn-1-amine is a potent nucleophile, readily participating in a variety of substitution reactions. smolecule.comstudymind.co.uk The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. studymind.co.uk

A common application of this reactivity is the alkylation of the amine with alkyl halides. studymind.co.uk This reaction proceeds via an SN2 mechanism, where the amine displaces a halide leaving group. The initial product is a secondary amine, which can undergo further alkylation to form tertiary amines and even quaternary ammonium salts. studymind.co.uk To favor the formation of the monosubstituted product, an excess of the amine can be used. mnstate.edu

The amine functionality can also react with acyl chlorides or acid anhydrides in a process known as acylation. mnstate.edu This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, yields the corresponding amide. mnstate.edu The amine must possess at least one hydrogen atom for this reaction to occur. mnstate.edu

Conjugate Addition Reactions with Alkynes

While pent-2-yn-1-amine itself is not an α,β-unsaturated system, its amine functionality can act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds. youtube.comlibretexts.org In these reactions, the amine adds to the β-carbon of the unsaturated system, leading to the formation of a β-amino ketone or aldehyde. libretexts.org This reaction is often reversible and thermodynamically controlled, typically favoring the 1,4-addition product over the 1,2-addition product (attack at the carbonyl carbon). libretexts.org

Role as a Precursor in Radioligand Development

The unique combination of an amine and an alkyne group makes pent-2-yn-1-amine and its derivatives valuable precursors in the synthesis of radiolabeled compounds for positron emission tomography (PET). researchgate.netnih.gov PET is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. nih.gov

The alkyne moiety can be utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a radiolabel, such as fluorine-18, to a larger biomolecule. rug.nl For instance, a derivative of pent-2-yn-1-amine could be functionalized with a targeting vector, and the alkyne would then serve as a handle for the introduction of an 18F-containing azide via the click reaction. rug.nl

Furthermore, propargylamines, a class of compounds to which pent-2-yn-1-amine belongs, have been incorporated into the structures of various radioligands targeting specific enzymes or receptors in the brain. For example, derivatives of propargylamine have been used to develop PET tracers for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net In one instance, a fluorinated derivative, (S)-1-[18F]fluoro-N,4-dimethyl-N-(prop-2-ynyl)pentan-2-amine, was synthesized and showed selectivity for MAO-B, demonstrating the utility of such structures in developing brain imaging agents. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Pent 2 Yn 1 Amine Systems

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

FT-IR spectroscopy of Pent-2-yn-1-amine reveals key vibrational modes that confirm its structural integrity. The primary amine (-NH₂) group is characterized by a pair of medium-intensity stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric N-H stretches are typically observed around 3360 cm⁻¹ and 3290 cm⁻¹, respectively. Furthermore, the N-H bending vibration, or scissoring motion, is expected to appear in the 1590-1650 cm⁻¹ range.

The internal carbon-carbon triple bond (C≡C) of the pentynyl group gives rise to a stretching vibration that is typically weak in the infrared spectrum due to the low dipole moment change during this vibration. For an asymmetrically substituted alkyne like Pent-2-yn-1-amine, a weak absorption is anticipated in the 2100-2260 cm⁻¹ region.

The aliphatic carbon-hydrogen bonds in the ethyl and methylene (B1212753) groups result in characteristic stretching vibrations just below 3000 cm⁻¹. Specifically, C(sp³)-H stretches are expected in the 2850-2960 cm⁻¹ range. The C-N stretching vibration of the primary aliphatic amine should produce a medium to weak absorption in the 1020-1250 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric) | ~3360 | Primary Amine |

| N-H Stretch (symmetric) | ~3290 | Primary Amine |

| C(sp³)-H Stretch | 2850-2960 | Alkyl (CH₃, CH₂) |

| C≡C Stretch | 2100-2260 (weak) | Internal Alkyne |

| N-H Bend (scissoring) | 1590-1650 | Primary Amine |

| C-N Stretch | 1020-1250 | Aliphatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, including connectivity and the chemical environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of Pent-2-yn-1-amine is predicted to show distinct signals for each set of non-equivalent protons. The protons of the terminal methyl group (CH₃) are expected to appear as a triplet at approximately 1.1 ppm, coupled to the adjacent methylene protons. The methylene protons (CH₂) of the ethyl group will likely resonate as a quartet around 2.2 ppm due to coupling with the methyl protons.

The methylene protons adjacent to the nitrogen atom (-CH₂-NH₂) are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen, appearing as a singlet or a finely split multiplet around 3.4 ppm. The broadness and coupling of the amine protons (-NH₂) can vary depending on the solvent and concentration, but they are typically observed as a broad singlet between 1.0 and 3.0 ppm.

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-NH₂ | ~3.4 | s (or t) | 2H |

| -C≡C-CH₂-CH₃ | ~2.2 | q | 2H |

| -NH₂ | 1.0-3.0 (broad) | s (broad) | 2H |

| -CH₂-CH₃ | ~1.1 | t | 3H |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of Pent-2-yn-1-amine is predicted to show five distinct signals, one for each unique carbon atom. The acetylenic carbons (C≡C) are expected to resonate in the range of 70-90 ppm. The carbon atom of the methylene group attached to the nitrogen (-CH₂-N) will be deshielded and is predicted to appear around 40-50 ppm.

The carbons of the ethyl group will have chemical shifts characteristic of aliphatic chains, with the methylene carbon (-CH₂-CH₃) appearing at a slightly higher chemical shift (around 12 ppm) than the terminal methyl carbon (-CH₃), which is expected around 13 ppm.

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| -C≡C-CH₂-N | ~85 |

| -CH₂-C≡C- | ~75 |

| -CH₂-NH₂ | ~45 |

| -CH₂-CH₃ | ~13 |

| -CH₂-CH₃ | ~12 |

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Pent-2-yn-1-amine is expected to be dominated by transitions involving the non-bonding electrons of the nitrogen atom and the π-electrons of the alkyne. The primary amine functionality typically exhibits a weak n→σ* transition in the far UV region, often below 200 nm, which may not be readily observable with standard instrumentation.

The internal alkyne group is expected to show a π→π* transition, also in the far UV region, likely below 200 nm. Due to the lack of extensive conjugation in the molecule, strong absorptions in the near UV or visible range are not anticipated. The presence of the amine group may cause a slight bathochromic (red) shift compared to a simple internal alkyne.

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| n→σ | <200 | Amine (-NH₂) |

| π→π | <200 | Alkyne (-C≡C-) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of compounds, as well as for elucidating their chemical structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.net This level of precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. researchgate.netru.nl

For Pent-2-yn-1-amine, which has a molecular formula of C₅H₉N, the theoretical exact mass is 83.0735 Da. nih.gov HRMS can easily differentiate this from other potential isobaric compounds (compounds with the same integer mass but different exact masses), thereby confirming the molecular formula with high confidence. This capability is crucial in synthetic chemistry for verifying the identity of a target product and in analytical chemistry for identifying unknown substances in complex matrices. researchgate.netresearchgate.net Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide the necessary resolution and mass accuracy for these demanding applications. researchgate.net

| Molecular Formula | Compound Name | Calculated Exact Mass (Da) |

|---|---|---|

| C₅H₉N | Pent-2-yn-1-amine | 83.0735 |

| C₄H₅NO | 2-Cyano-1-propanol | 83.0371 |

| C₃H₅N₃ | 2-Amino-4-methyl-pyrimidine | 83.0534 |

| C₆H₁₁ | Cyclohexyl radical | 83.0855 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures. nih.gov In GC, volatile components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and detected.

The analysis of primary amines like Pent-2-yn-1-amine by GC-MS can present challenges. Due to the polar nature of the amine group, these compounds can exhibit poor peak shapes (tailing) and may irreversibly adsorb onto the GC column, leading to inaccurate quantification. researchgate.netbre.com To overcome these issues, derivatization is often employed. This process involves chemically modifying the amine group to make it less polar and more volatile. Common derivatizing agents for amines include acylating agents, such as Pentafluoropropionic Anhydride (PFPA), which react with the amine to form a stable, less polar amide derivative that is more amenable to GC analysis. gdut.edu.cnmdpi.com This approach improves chromatographic resolution and sensitivity, allowing for the reliable analysis of Pent-2-yn-1-amine in reaction mixtures or environmental samples. researchgate.netgdut.edu.cn

| Analyte Form | GC Column | Hypothetical Retention Time (min) | Peak Shape |

|---|---|---|---|

| Underivatized Pent-2-yn-1-amine | DB-5 (non-polar) | 6.5 | Broad, Tailing |

| PFPA-derivatized Pent-2-yn-1-amine | DB-5 (non-polar) | 9.2 | Sharp, Symmetrical |

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin Layer Chromatography (TLC)